molecular formula C14H19N3O2 B13042889 (R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate

Cat. No.: B13042889
M. Wt: 261.32 g/mol
InChI Key: DOOWZABHUUQXHQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a chiral pyrrolopyridine derivative characterized by a tert-butyl carbamate protective group at the 1-position and an (R)-configured 1-aminoethyl substituent at the 5-position. Its molecular formula is C₁₄H₁₉N₃O₂, with a molecular weight of 261.33 g/mol (CAS: 1962081-46-4). The tert-butyl group enhances steric protection of the nitrogen atom, while the aminoethyl moiety may contribute to biological interactions, such as kinase inhibition.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 5-[(1R)-1-aminoethyl]pyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-9(15)10-5-6-12-11(16-10)7-8-17(12)13(18)19-14(2,3)4/h5-9H,15H2,1-4H3/t9-/m1/s1

InChI Key

DOOWZABHUUQXHQ-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C1=NC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.

    Addition of the Aminoethyl Side Chain: This step can be performed through nucleophilic substitution reactions, where an aminoethyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate has been investigated for its potential as a therapeutic agent against various diseases:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit inhibitory effects on cancer cell lines. The pyrrolo[3,2-B]pyridine scaffold is known for its ability to interact with targets involved in cancer progression, making it a promising candidate for further development in oncology .
  • Neurological Disorders : The compound may also have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Research into related compounds has shown promise in enhancing cognitive function and providing neuroprotective effects .

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available pyrrole derivatives and amino acids.
  • Reaction Conditions : Various synthetic methods such as Ugi reactions and cyclization techniques have been employed to construct the desired scaffold efficiently. For instance, a novel multi-component reaction has been reported that simplifies the synthesis while maintaining high yields and purity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of pyrrolo[3,2-B]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability under stress conditions, indicating potential for therapeutic use in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ®-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. Its effects are mediated through binding to these targets, leading to changes in their activity and downstream biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Ring Saturation : Saturated analogs (e.g., octahydro-pyrrolo[3,2-c]pyridine) exhibit altered conformational flexibility and reduced aromaticity, impacting binding to biological targets.
  • Substituent Effects : Bromine or phenyl groups at the 3- or 6-positions (e.g., compound 40) enhance steric bulk and electronic effects, influencing reactivity in cross-coupling reactions.
  • Chirality: The (R)- vs. (S)-configured aminoethyl group may lead to divergent biological activities, though specific data are lacking.

Key Observations :

  • Kinase Inhibition: Pyrrolo[3,2-b]pyridine derivatives are frequently explored as kinase inhibitors. The aminoethyl group in the target compound may mimic ATP-binding motifs, similar to RAF kinase inhibitors.
  • Substituent Impact : Electron-rich groups (e.g., 3,4-dimethoxyphenyl in compound 41) enhance interactions with hydrophobic kinase pockets but reduce solubility.

Physicochemical Properties

Table 3: Physical and Spectroscopic Data
Compound Name Melting Point Optical Rotation ([α]D) Spectral Data Reference
tert-butyl (2S)-2-({...}spiro[indole-3,3'-pyrrolidine]-1'-yl}carbonyl)pyrrolidine-1-carboxylate (328) 99°C [α]D²⁶ = -31.6 (CHCl₃) ¹H/¹³C NMR, HRMS: 628.3535
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (41) Not reported Not reported ¹H NMR (DMSO): δ = 8.93 (d, J = 1.9 Hz)

Key Observations :

  • Chiral Centers : Optical rotation data (e.g., compound 328) highlight the importance of stereochemistry in structural characterization.
  • Thermal Stability : High melting points (e.g., 99°C for compound 328) suggest robust crystalline packing, advantageous for formulation.

Biological Activity

(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[3,2-B]pyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability. The aminoethyl side chain may contribute to interactions with biological targets.

Recent studies suggest that compounds derived from pyrrolo[3,2-B]pyridine exhibit various mechanisms of action, including:

  • Kinase Inhibition : Pyrrolo[3,2-B]pyridine derivatives have been identified as potent inhibitors of several kinases, which play crucial roles in cell signaling pathways. For example, a related compound was shown to inhibit the activity of specific kinases involved in cancer progression and inflammation .
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors. For instance, structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can significantly affect receptor affinity and selectivity .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties:

  • In vitro Studies : In cellular assays, the compound has shown cytotoxic effects against several cancer cell lines. For example, it reduced viability in MDA-MB-231 triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days of treatment .
  • In vivo Studies : Animal models have been employed to assess the efficacy of the compound in tumor growth inhibition. In a xenograft model using MDA-MB-231 cells, administration of the compound resulted in significant tumor size reduction compared to controls .

Antibacterial Activity

Pyrrole derivatives have also been explored for their antibacterial properties. Some studies indicate that similar compounds exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, the structural similarities suggest potential antibacterial activity.

Data Summary

Biological Activity Cell Line / Model Effect Concentration Reference
AnticancerMDA-MB-23155% viability reduction10 μM
AntibacterialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mLNot specified

Case Study: Anticancer Efficacy

In a systematic study on pyrrolo[3,2-B]pyridine derivatives, researchers synthesized multiple analogs to evaluate their anticancer potential. One derivative exhibited enhanced selectivity for cancer cells while sparing normal cells, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Case Study: Kinase Inhibition

Another study focused on the kinase inhibitory properties of related compounds, demonstrating that specific substitutions on the pyridine ring could lead to improved potency against target kinases involved in oncogenic signaling pathways . This underscores the potential for developing targeted therapies based on this scaffold.

Q & A

Q. What methodologies identify degradation pathways under accelerated stability conditions?

  • Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) with LC-MS/MS analysis identifies hydrolysis products (e.g., free amine from tert-butyl cleavage). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.